molecular formula C28H54O4 B3058035 (R)-3-tetradecanoyloxytetradecanoic acid CAS No. 87357-76-4

(R)-3-tetradecanoyloxytetradecanoic acid

Cat. No.: B3058035
CAS No.: 87357-76-4
M. Wt: 454.7 g/mol
InChI Key: IYESSKQVAKTOQB-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integration within Lipopolysaccharide (LPS) Lipid A Moiety

Lipid A is the hydrophobic anchor of the LPS molecule and is responsible for its endotoxic activity. wikipedia.org The archetypal structure of Lipid A from bacteria like Escherichia coli is a phosphorylated β(1→6)-linked glucosamine (B1671600) disaccharide. This backbone is decorated with multiple fatty acid chains, creating a complex and highly bioactive molecule. wikipedia.orgnih.gov

(R)-3-tetradecanoyloxytetradecanoic acid is not a primary fatty acid directly attached to the glucosamine backbone. Instead, it is a key example of a "secondary" acyl chain. It is formed when a molecule of tetradecanoic acid (myristic acid) is ester-linked to the hydroxyl group of a primary (R)-3-hydroxytetradecanoic acid chain, which is itself amide- or ester-linked to the glucosamine scaffold. wikipedia.orgresearchgate.net This creates an "acyloxyacyl" structure, a defining feature of the potent immunostimulatory forms of Lipid A.

Role as an Acyloxyacyl Constituent of Glucosamine Disaccharide Scaffolds

The glucosamine disaccharide serves as the foundational scaffold for Lipid A. wikipedia.org The acyloxyacyl structure, exemplified by this compound, adds a layer of structural complexity and functional significance. The attachment of this secondary tetradecanoyl chain to a primary 3-hydroxy fatty acid significantly increases the hydrophobicity and alters the conformation of the Lipid A molecule.

This specific acylation pattern is crucial for the recognition of LPS by the host's innate immune system. The optimal structure for activating the key signaling receptor, Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2, is typically a hexa-acylated Lipid A, which includes these secondary acyl chains. wikipedia.orgresearchgate.net The removal of these secondary chains, a process carried out by the host enzyme acyloxyacyl hydrolase (AOAH), results in a tetra-acylated Lipid A that is significantly less immunostimulatory and can even act as an antagonist to TLR4 signaling. researchgate.netnih.gov

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC28H54O4 nih.gov
Molecular Weight454.7 g/mol nih.gov
IUPAC Name(3R)-3-(tetradecanoyloxy)tetradecanoic acid nih.gov
CAS Number87357-76-4 nih.gov

Properties

CAS No.

87357-76-4

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

(3R)-3-tetradecanoyloxytetradecanoic acid

InChI

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-14-16-18-20-22-24-28(31)32-26(25-27(29)30)23-21-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,29,30)/t26-/m1/s1

InChI Key

IYESSKQVAKTOQB-AREMUKBSSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O

Origin of Product

United States

Research Trajectories in Immunological and Metabolic Systems

Precursor Fatty Acid Biosynthesis and Derivatization

The formation of this compound relies on the availability of its constituent fatty acid monomers: myristic acid (tetradecanoic acid) and (R)-3-hydroxytetradecanoic acid. These precursors are synthesized through well-established metabolic routes.

Biosynthesis of Myristic Acid (Tetradecanoic Acid)

Myristic acid, a 14-carbon saturated fatty acid, is a product of the de novo fatty acid synthesis pathway. wikipedia.org This process primarily occurs in the cytosol and utilizes acetyl-CoA as the initial building block. The key enzyme complex involved is fatty acid synthase (FAS). csun.edu The synthesis of myristic acid can also occur through the elongation of lauric acid (a 12-carbon fatty acid) or the shortening of palmitic acid (a 16-carbon fatty acid). researchgate.net

The primary route of myristic acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. wikipedia.org The fatty acid synthase complex then orchestrates a repeating four-step cycle of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons from malonyl-CoA to the growing fatty acid chain. quizlet.com For myristic acid, this cycle is repeated six times. quizlet.com

Precursor MoleculeBiosynthetic PathwayKey Enzymes
Acetyl-CoADe novo fatty acid synthesisAcetyl-CoA carboxylase, Fatty acid synthase (FAS)
Lauric AcidFatty acid elongationElongase systems
Palmitic AcidFatty acid shortening (Peroxisomal β-oxidation)Peroxisomal acyl-CoA oxidase

Pathways for (R)-3-Hydroxytetradecanoic Acid Formation

(R)-3-hydroxytetradecanoic acid is a hydroxylated fatty acid that serves as a key intermediate in the biosynthesis of fatty acids. hmdb.canih.gov Its formation is an integral part of the fatty acid synthesis cycle. Specifically, it is generated from 3-oxotetradecanoic acid through the action of the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.ca This enzyme stereospecifically reduces the keto group at the C-3 position to a hydroxyl group, resulting in the (R)-enantiomer. hmdb.canih.gov

This reduction step is crucial in the elongation of the fatty acid chain, occurring within the multi-enzyme fatty acid synthase complex. hmdb.ca The resulting (R)-3-hydroxytetradecanoic acid, attached to an acyl carrier protein (ACP), is then dehydrated and reduced further to continue the elongation cycle. quizlet.com

Enzymatic Mechanisms Governing this compound Synthesis

The synthesis of this compound from its precursors, myristic acid and (R)-3-hydroxytetradecanoic acid, is achieved through an esterification reaction. This process can be facilitated by specific enzymes, particularly lipases, or through combined chemical and enzymatic strategies.

Lipase-Mediated Esterification Processes

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in environments with low water content, they can effectively catalyze the reverse reaction: esterification. nih.gov The synthesis of this compound can be achieved through the lipase-catalyzed esterification of (R)-3-hydroxytetradecanoic acid with myristic acid or an activated form of myristic acid, such as myristoyl-CoA.

The mechanism of lipase-catalyzed esterification generally involves a three-step process:

Activation of the enzyme: The active site serine residue is activated. nih.gov

Formation of an acyl-enzyme intermediate: The activated serine attacks the carbonyl group of the acyl donor (myristic acid), forming a tetrahedral intermediate which then collapses to release the leaving group and form an acyl-enzyme complex. nih.gov

Nucleophilic attack and product release: The hydroxyl group of the acyl acceptor ((R)-3-hydroxytetradecanoic acid) attacks the acyl-enzyme intermediate, leading to the formation of the ester product and regeneration of the free enzyme. nih.gov

The choice of lipase (B570770) is critical for the efficiency and selectivity of the reaction. Different lipases exhibit varying substrate specificities and positional preferences.

Lipase SourceCommon Characteristics
Candida antarctica Lipase B (CALB)High efficiency, broad substrate specificity, often used in immobilized form (e.g., Novozym 435). nih.gov
Rhizomucor miehei Lipase (RML)sn-1,3 specificity, meaning it preferentially acts on the terminal positions of a glycerol (B35011) backbone. nih.gov
Burkholderia cepacia LipaseKnown for its high activity and stability in organic solvents. researchgate.net

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create complex molecules with high specificity and yield. nih.govresearchgate.net This approach can be particularly useful for the synthesis of chiral compounds like this compound.

A potential chemo-enzymatic strategy could involve the chemical synthesis of the precursor fatty acids, followed by an enzymatic esterification step to ensure the correct stereochemistry. For instance, racemic 3-hydroxytetradecanoic acid could be synthesized chemically, and then a stereoselective lipase could be used to specifically acylate the (R)-enantiomer with myristic acid, allowing for the separation of the desired product.

Advantages of Chemo-Enzymatic Synthesis
High Selectivity: Enzymes can provide excellent regio- and stereoselectivity, which can be difficult to achieve with purely chemical methods.
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pH, which can prevent the degradation of sensitive molecules.
Reduced Environmental Impact: Biocatalysts are generally more environmentally friendly than many chemical catalysts.
Versatility: The combination of chemical and enzymatic steps allows for a wide range of molecular architectures to be synthesized.

Metabolic Integration into Complex Lipid Structures

Once synthesized, this compound can be integrated into more complex lipid structures within biological systems. Fatty acids and their derivatives are fundamental components of various lipids, including triacylglycerols (storage fats) and phospholipids (B1166683) (membrane components). mdpi.com

The incorporation of this compound into these larger molecules would likely follow the general pathways of lipid metabolism. For example, it could be activated to its coenzyme A thioester, (R)-3-tetradecanoyloxytetradecanoyl-CoA, which can then be utilized by acyltransferases to esterify a glycerol backbone, forming a structured triacylglycerol. mdpi.com

The specific positioning of this unique fatty acid within a triacylglycerol or phospholipid molecule could confer specific physical and biological properties to the resulting lipid. For instance, the presence of the ester linkage within the fatty acid chain itself could influence membrane fluidity or the susceptibility of the lipid to enzymatic degradation. The metabolism and incorporation of fatty acids into complex lipids are dynamic processes, and the fate of this compound would depend on the specific enzymatic machinery present in the cell and the metabolic state of the organism. nih.gov

Acylation Patterns in Glucosamine-Based Immunomodulators

This compound is a key structural component of lipid A, the bioactive center of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. Lipid A is a potent activator of the innate immune system. The specific acylation pattern of the glucosamine (B1671600) disaccharide backbone of lipid A is critical for its immunological activity.

In the lipid A of many enterobacteria, such as Salmonella minnesota, a highly defined acylation pattern is observed. The glucosamine disaccharide is asymmetrically acylated with several fatty acid chains. Notably, the hydroxyl group at the 3'-position of the distal glucosamine unit is esterified with this compound. nih.gov This specific placement is a conserved feature in many endotoxically active lipid A variants.

Covalent Linkage in Synthetic Immunoadjuvant Analogues

The potent immunostimulatory properties of lipid A have led to the development of synthetic analogues, such as Monophosphoryl Lipid A (MPLA), which are used as adjuvants in vaccines. These synthetic molecules are designed to retain the adjuvant activity of lipid A while minimizing its toxic effects. The covalent linkage of this compound is a critical aspect of these synthetic constructs.

In synthetic immunoadjuvant analogues that mimic the structure of enterobacterial lipid A, this compound is covalently attached to the glucosamine disaccharide backbone through an ester bond . Specifically, the carboxylic acid group of this compound forms an ester linkage with the hydroxyl group at the 3'-position of the distal glucosamine residue.

The other fatty acyl chains in these synthetic analogues are typically attached to the amino groups of the glucosamine disaccharide via amide bonds . This differential linkage—ester for the acyloxyacyl group and amide for the other acyl chains—is a hallmark of the lipid A structure and is replicated in its synthetic counterparts to ensure proper biological activity. nih.gov The synthesis of these complex molecules often involves multi-step chemical processes where protecting groups are used to ensure the regioselective formation of these specific ester and amide linkages.

ComponentLinkage TypeAttachment Point on Glucosamine Backbone
This compoundEster Bond3'-Hydroxyl Group
Other Fatty Acyl ChainsAmide Bond2- and 2'-Amino Groups

Hydrolytic Degradation and Subsequent Metabolic Fates

The catabolism of this compound, particularly when it is part of a larger immunoadjuvant molecule, is expected to begin with the cleavage of its ester bond. This initial hydrolytic step would release its two constituent fatty acid molecules: tetradecanoic acid and (R)-3-hydroxytetradecanoic acid.

The hydrolysis of the ester linkage is likely catalyzed by non-specific esterases or lipases present in biological tissues. wur.nlnagoya-u.jpresearchgate.netnih.gov These enzymes are responsible for the breakdown of various lipid esters.

Once liberated, the two fatty acid products enter distinct metabolic pathways:

Metabolic Fate of Tetradecanoic Acid: Tetradecanoic acid, a saturated long-chain fatty acid, is metabolized through the well-established pathway of mitochondrial beta-oxidation . This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA in each cycle. The acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, generating a significant amount of ATP.

Metabolic Fate of (R)-3-Hydroxytetradecanoic Acid: The metabolism of (R)-3-hydroxytetradecanoic acid is more complex. While it is an intermediate in fatty acid biosynthesis, its catabolism as a free acid can proceed via omega-oxidation . hmdb.canih.gov This pathway, which occurs primarily in the endoplasmic reticulum of the liver and kidneys, involves the hydroxylation of the terminal methyl group (the omega carbon) of the fatty acid. nih.govallen.inbyjus.commicrobenotes.com This initial hydroxylation is catalyzed by cytochrome P450 enzymes, particularly members of the CYP4F subfamily. nih.gov The resulting omega-hydroxy fatty acid is then further oxidized to a dicarboxylic acid. This dicarboxylic acid can then be shortened from both ends by the process of beta-oxidation.

Hydrolysis ProductPrimary Catabolic PathwayKey Enzymes/ProcessesEnd Products
Tetradecanoic AcidBeta-OxidationAcyl-CoA synthetase, Carnitine palmitoyltransferase, Beta-oxidation spiral enzymesAcetyl-CoA, FADH2, NADH
(R)-3-Hydroxytetradecanoic AcidOmega-Oxidation followed by Beta-OxidationCytochrome P450 (CYP4F), Alcohol dehydrogenase, Aldehyde dehydrogenase, Beta-oxidation enzymesDicarboxylic acids, Acetyl-CoA

Investigating Molecular Mechanisms of Action and Cellular Signaling

Immunopharmacological Activities and Associated Signaling Pathways

(R)-3-tetradecanoyloxytetradecanoic acid is an acylated fatty acid, specifically a tetradecanoic acid (myristic acid) chain attached to the 3-hydroxy position of another tetradecanoic acid. This "acyl-oxyacyl" structure is a fundamental building block of the lipid A moiety of many bacterial lipopolysaccharides. The immunopharmacological activities of this compound are therefore intrinsically linked to the way lipid A interacts with the host's innate immune system.

The primary mechanism by which lipid A, and by extension its constituent this compound, exerts its effects is through the engagement of the TLR4 signaling pathway. TLR4, in conjunction with its co-receptor MD-2 (myeloid differentiation factor 2), recognizes the specific molecular pattern of lipid A. The binding of lipid A to the MD-2/TLR4 complex induces a conformational change that leads to the dimerization of the receptor, initiating downstream intracellular signaling cascades.

In its typical hexa-acylated form, as found in enterobacteria like E. coli, lipid A is a potent agonist of TLR4. The presence of secondary acyl chains, such as the tetradecanoyl group in this compound, is crucial for this strong agonistic activity. These secondary acyl chains contribute to a conical molecular shape and optimal hydrophobic interactions within the MD-2 binding pocket, leading to a robust dimerization of TLR4 and subsequent activation of pro-inflammatory signaling pathways. This activation triggers a strong innate immune response, which is essential for combating bacterial infections.

Conversely, variations in the acylation pattern of lipid A can lead to antagonistic activity at the TLR4 receptor. Underacylated forms of lipid A, for instance, those with fewer than six acyl chains, can bind to the TLR4/MD-2 complex without inducing the conformational changes necessary for receptor dimerization and signaling. Synthetic tetra-acylated lipid A derivatives, which may contain moieties structurally similar to this compound, have been shown to act as potent antagonists of human TLR4. These antagonistic molecules compete with agonistic LPS for binding to the receptor complex, thereby inhibiting the inflammatory response. This principle is of significant interest for the development of therapeutics for conditions characterized by excessive inflammation, such as sepsis.

The activation of the TLR4 signaling pathway by agonistic lipid A molecules containing this compound leads to the activation of downstream transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

The production of these cytokines is a hallmark of the innate immune response to bacterial infection. TNF-α and IL-6 are key mediators of inflammation, playing crucial roles in the recruitment of immune cells to the site of infection and the activation of various immune effector functions. However, the dysregulation of their production can lead to a "cytokine storm" and contribute to the pathophysiology of severe inflammatory conditions. Conversely, TLR4 antagonists can inhibit the LPS-induced secretion of these cytokines.

Lipid A Acylation StateTLR4 ActivityEffect on Pro-inflammatory Cytokine Production (IL-6, TNF-α)
Hexa-acylated (e.g., from E. coli)AgonistInduces robust production
Tetra-acylated (e.g., synthetic derivatives)AntagonistInhibits LPS-induced production

Macrophages are key players in the innate immune system and are highly responsive to TLR4 ligands. The engagement of TLR4 on macrophages by agonistic lipid A leads to their classical activation, often referred to as M1 polarization. This activation state is characterized by enhanced phagocytic activity, the production of reactive oxygen species (ROS) and nitric oxide (NO), and the secretion of pro-inflammatory cytokines like TNF-α and IL-6. This pro-inflammatory phenotype is critical for the clearance of pathogens.

The specific fatty acid composition of lipid A, including the presence of this compound, influences the magnitude and nature of macrophage activation. The response profile of macrophages can be modulated by the agonistic or antagonistic properties of the lipid A molecule interacting with their TLR4 receptors.

StimulusMacrophage Activation StateKey Functions
Agonistic Lipid A (containing this compound)M1 (Classical Activation)Enhanced phagocytosis, production of ROS/NO, secretion of pro-inflammatory cytokines
Antagonistic Lipid ANo activation/Inhibition of LPS-induced activationReduced inflammatory response

Lipopolysaccharide is a well-known T-cell-independent B-cell mitogen, capable of inducing the proliferation and differentiation of a broad range of B-lymphocyte clones, a phenomenon known as polyclonal activation. This activity is mediated through TLR4 expressed on B cells. The binding of agonistic lipid A to TLR4 on B cells provides a potent activation signal that, in conjunction with signals from the B-cell receptor, can lead to B-cell proliferation and the production of antibodies.

The mitogenic activity of LPS is dependent on its ability to act as a TLR4 agonist. Therefore, the structural features of lipid A, including the presence of this compound that contribute to its agonistic properties, are essential for this polyclonal activation of B-lymphocytes. Antagonistic forms of lipid A would not be expected to induce B-cell mitogenesis and may even inhibit it in the presence of an agonistic stimulus.

Engagement of Toll-like Receptor 4 (TLR4) in Immune Modulation

Contributions to Endogenous Lipid Signaling Networks

Information regarding the contributions of this compound to endogenous lipid signaling networks is not available in the current body of scientific literature.

Role as a Precursor for Bioactive Lipid Mediators

There is no scientific evidence to suggest that this compound serves as a precursor for known bioactive lipid mediators. Its metabolic fate and potential conversion into signaling molecules such as eicosanoids or docosanoids have not been documented in published research.

Interplay with Hepatic and Cellular Lipid Homeostasis Regulatory Pathways

The interplay between this compound and the regulatory pathways of hepatic and cellular lipid homeostasis has not been characterized in scientific studies. There is no data available on its potential interactions with key regulators of lipid metabolism, such as transcriptions factors like SREBPs or PPARs, or its effect on lipid synthesis, storage, and transport within hepatic and other cell types.

Advanced Synthetic Strategies and Analog Design in Chemical Biology

Total Synthesis Approaches for (R)-3-Tetradecanoyloxytetradecanoic Acid

The total synthesis of this compound is a challenging endeavor that requires precise control over stereochemistry and functional group manipulations. Various methodologies have been developed to achieve this, ranging from multi-step chemical syntheses to optimized esterification and acylation protocols.

The chemical synthesis of this compound typically involves a convergent approach where the key precursor, (R)-3-hydroxytetradecanoic acid, is first synthesized and then coupled with a tetradecanoic acid moiety. The synthesis of the chiral hydroxy fatty acid is the most critical part of this process.

One common strategy begins with a chiral building block, such as a derivative of malic acid or a chiral epoxide, to establish the stereocenter at the C-3 position. Another approach involves the asymmetric reduction of a β-keto ester. For instance, the use of a chiral catalyst, such as a ruthenium-BINAP complex, can facilitate the stereoselective hydrogenation of a β-keto ester to yield the desired (R)-3-hydroxy ester with high enantiomeric excess.

A representative multi-step synthesis could involve the following key transformations:

Chain Elongation: Starting from a shorter-chain aldehyde, a Reformatsky or aldol (B89426) reaction can be employed to introduce the β-hydroxy ester functionality.

Stereocontrol: The use of chiral auxiliaries or catalysts ensures the formation of the (R)-enantiomer.

Protection/Deprotection: Orthogonal protecting groups are often necessary to mask reactive functional groups during the synthesis.

Final Esterification: The synthesized (R)-3-hydroxytetradecanoic acid is then esterified with an activated form of tetradecanoic acid.

StepReactionReagents and ConditionsTypical Yield (%)
1Asymmetric Aldol ReactionChiral auxiliary, aldehyde, ester70-85
2Protection of Hydroxyl GroupSilyl ether (e.g., TBDMSCl, imidazole)>95
3Ester HydrolysisLiOH, THF/H₂O>90
4AcylationTetradecanoyl chloride, pyridine (B92270)80-90
5DeprotectionTBAF, THF>90

This table presents a generalized synthetic sequence with typical yields for each step.

DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used method for ester formation. This method is generally efficient but can be complicated by the formation of dicyclohexylurea byproduct, which can be difficult to remove.

Acid Chloride Method: A more reactive approach involves the conversion of tetradecanoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting tetradecanoyl chloride is then reacted with (R)-3-hydroxytetradecanoic acid in the presence of a base, such as pyridine or triethylamine, to form the desired ester. This method is often high-yielding but requires careful handling of the reactive acid chloride.

Yamaguchi Esterification: For sterically hindered substrates, the Yamaguchi esterification protocol can be highly effective. This involves the formation of a mixed anhydride (B1165640) from tetradecanoic acid using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

MethodActivating AgentBaseSolventTypical Yield (%)
DCC/DMAPDCCDMAP (catalytic)Dichloromethane75-90
Acid ChlorideThionyl ChloridePyridineDichloromethane85-95
Yamaguchi2,4,6-Trichlorobenzoyl ChlorideTriethylamine, DMAPToluene80-95

This table compares common esterification methods with typical yields.

Maintaining the stereochemical integrity at the C-3 position is paramount throughout the synthesis. The choice of the initial chiral source and the reaction conditions for subsequent steps are critical for preventing racemization.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature, such as amino acids or carbohydrates, as starting materials. For example, (R)-β-hydroxybutyrate, which can be obtained from the depolymerization of polyhydroxybutyrate (B1163853) (PHB), can serve as a chiral precursor.

Asymmetric Catalysis: As mentioned earlier, the use of chiral catalysts in reactions like hydrogenation or aldol additions can provide excellent stereocontrol. The development of highly selective and efficient catalysts is an active area of research in organic synthesis.

Enzymatic Resolution: In cases where a racemic mixture of 3-hydroxytetradecanoic acid is synthesized, enzymatic resolution can be employed to separate the enantiomers. Lipases are often used for the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Biocatalytic and Chemo-Enzymatic Synthesis of this compound and Related Compounds

In recent years, biocatalytic and chemo-enzymatic approaches have emerged as powerful alternatives to traditional chemical synthesis. These methods offer advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. This dual functionality makes them ideal biocatalysts for the esterification of (R)-3-hydroxytetradecanoic acid.

The lipase-catalyzed synthesis of this compound can be performed by reacting (R)-3-hydroxytetradecanoic acid with tetradecanoic acid or an activated ester thereof in an organic solvent. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and scalable.

Several lipases have shown efficacy in catalyzing the esterification of fatty acids. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly versatile and widely used lipase for this purpose due to its broad substrate specificity and high stability.

EnzymeSourceSupportReaction MediumTemperature (°C)Typical Conversion (%)
Lipase BCandida antarcticaImmobilized (Novozym 435)Toluene50-60>90
LipaseRhizomucor mieheiImmobilized (Lipozyme RM IM)Hexane40-5080-90
LipasePseudomonas cepaciaImmobilizedSolvent-free60-70>85

This table showcases various lipases used for fatty acid esterification with typical reaction conditions and conversions.

A plausible chemo-enzymatic route to this compound could involve the following steps:

Enzymatic Resolution: A racemic mixture of 3-hydroxytetradecanoic acid methyl ester is subjected to enzymatic hydrolysis by a stereoselective lipase. The lipase will selectively hydrolyze one enantiomer, for example, the (S)-ester, leaving the (R)-ester unreacted.

Separation: The unreacted (R)-3-hydroxytetradecanoic acid methyl ester is separated from the hydrolyzed (S)-acid.

Chemical Acylation: The purified (R)-ester is then chemically acylated at the hydroxyl group with tetradecanoyl chloride.

Final Hydrolysis: The methyl ester is then selectively hydrolyzed to yield the final product, this compound.

This integrated approach leverages the high stereoselectivity of enzymes for chiral resolution and the high reactivity of chemical reagents for the acylation step, resulting in an efficient and stereocontrolled synthesis.

Structure-Activity Relationship (SAR) Studies via Analog Design

This compound is a critical component of Lipid A, the bioactive center of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. nih.govresearchgate.net As the principal agent responsible for the immunostimulatory and endotoxic activities of LPS, Lipid A's interaction with the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) is of paramount importance. nih.govnih.govmdpi.com The precise chemical structure of Lipid A, particularly its acylation pattern, dictates the nature and intensity of the resulting immune response. nih.govacs.org Subtle variations in the number, length, and placement of fatty acyl chains can dramatically alter the molecule's activity, shifting it from a potent TLR4 agonist to an antagonist. mdpi.comnih.gov

Structure-activity relationship (SAR) studies, facilitated by the chemical synthesis of diverse Lipid A analogs, have been instrumental in dissecting the molecular requirements for TLR4 activation. These investigations have established that the bioactivity of Lipid A is profoundly influenced by the architecture of its hydrophobic domain, which is largely defined by its fatty acyl constituents, including this compound. acs.org The design and evaluation of synthetic analogs have allowed researchers to systematically modify different structural components of Lipid A to pinpoint the features essential for agonistic or antagonistic activity. This approach has been crucial for developing novel immunomodulators, such as vaccine adjuvants and therapeutics for inflammatory diseases, by fine-tuning the biological response while minimizing toxicity. mdpi.comfrontiersin.org

Systematic Modification of Fatty Acyl Chain Architecture

The fatty acyl chains of Lipid A are the primary determinants of its interaction with the hydrophobic binding pocket of the MD-2 co-receptor, which is a prerequisite for TLR4 signaling. acs.org The length, number, and distribution of these chains are critical for biological activity. This compound, a 3-O-acylated fatty acid, is a common feature in potent immunostimulatory Lipid A variants like that of Escherichia coli. nih.govresearchgate.net

Systematic modifications of this acyloxyacyl structure have provided deep insights into TLR4/MD-2 recognition. Studies involving synthetic 4-O-phosphono-D-glucosamine derivatives have demonstrated the importance of the N-linked acyloxyacyl group's chain length. researchgate.net For instance, an analog featuring an N-linked 3-tetradecanoyloxytetradecanoyl group (C14-O-(C14)), structurally related to the title compound, exhibited significant immunopharmacological activities, including the induction of colony-stimulating factor and tumor necrosis factor (TNF). researchgate.net

Compound ID N-Linked Acyloxyacyl Group Secondary Acyl Chain Observed Immunopharmacological Activity
GLA-27 3-tetradecanoyloxytetradecanoyl [C14-O-(C14)]Tetradecanoyl (C14)Significant (e.g., CSF and TNF induction, B-cell activation) researchgate.net
GLA-57 3-dodecanoyloxytetradecanoyl [C14-O-(C12)]Dodecanoyl (C12)Equivalent or slightly weaker than GLA-27 researchgate.net
GLA-58 3-hexadecanoyloxytetradecanoyl [C14-O-(C16)]Hexadecanoyl (C16)Not significant researchgate.net

This table summarizes the immunopharmacological activities of synthetic Lipid A-subunit analogs with varying N-linked acyl groups.

Positional and Substituent Variation in Lipid A Structural Mimics

The specific placement of fatty acyl chains, including this compound, on the diglucosamine backbone of Lipid A is as crucial as the chain architecture itself. The canonical agonistic structure of E. coli Lipid A is hexa-acylated, with four (R)-3-hydroxy-tetradecanoyl chains attached directly to the glucosamine (B1671600) units at positions 2, 3, 2', and 3', and two secondary acyl chains attached to the hydroxyl groups of the 2'- and 3'-linked primary chains. researchgate.net

Synthetic studies have explored the consequences of altering these substitution patterns. One key finding is the importance of the fatty acid substituents' binding sites. For example, a synthetic analog, GLA-59, which carries a 3-O-linked 3-hydroxytetradecanoyl group and an N-linked 3-tetradecanoyloxytetradecanoyl group, demonstrated potent immunostimulatory activities. researchgate.net A related compound, GLA-60, possessing the exact same fatty acid substituents but with their binding sites reversed, exhibited even stronger B-cell activation and adjuvant properties. researchgate.net This highlights that the precise positioning of the acyloxyacyl unit is critical for optimizing biological response.

Furthermore, the stereochemistry of the fatty acid components plays a significant role. For analogs like GLA-59 and GLA-60, stereoisomers with an (R,R) configuration in their fatty acid substituents consistently elicited stronger activities than the corresponding (S,S) stereoisomers. researchgate.net This stereospecificity indicates a highly ordered binding interaction within the MD-2 pocket. Beyond the acyl chains, modifications to other parts of the Lipid A structure, such as the phosphate (B84403) groups at the 1 and 4' positions, also modulate activity. The substitution of these negatively charged phosphate groups with moieties like phosphoethanolamine or aminoarabinose can neutralize the charge, which has been shown to affect interactions with host receptors and antimicrobial peptides. mdpi.com

Compound ID 3-O-Linked Group N-Linked Group Relative Biological Activity
GLA-59 3-hydroxytetradecanoyl3-tetradecanoyloxytetradecanoylHigh researchgate.net
GLA-60 3-tetradecanoyloxytetradecanoyl3-hydroxytetradecanoylStrongest B-cell activation and adjuvant activity researchgate.net

This table compares the biological activities of two synthetic Lipid A analogs, highlighting the importance of the positional attachment of fatty acid substituents.

Development and Evaluation of Acyclic Lipid Analogues

To further probe the structural requirements for TLR4 activation and to develop novel immunomodulators with improved pharmacological profiles, researchers have designed and synthesized acyclic analogs of Lipid A. nih.gov In these molecules, the reducing glucose unit of the typical disaccharide backbone is replaced by a more flexible acyclic structure. This strategy allows for a systematic investigation of the role of the reducing sugar and the spatial orientation of the attached lipid chains.

One series of novel acyclic analogs was synthesized where the reducing glucose was substituted with an "acyclic analogue unit" (AAU). nih.gov This AAU consists of a spacer of variable length, an (R)-3-hydroxytetradecanamido moiety, and a terminal carboxylic acid group. nih.gov This entire acyclic unit was attached to the non-reducing glucose of a Lipid A-like structure.

Evaluation of these compounds for their ability to induce TNF-α in mouse macrophages revealed a dramatic dependence on the structural features of the acyclic portion. nih.gov Specifically, both the length of the spacer and the stereochemical configuration of the carbon atom bearing the amido group in the AAU were found to be critical for biological activity. nih.gov This demonstrates that while the rigid cyclic sugar can be replaced, the precise spatial arrangement and flexibility of the resulting acyclic scaffold are crucial for maintaining the necessary conformation to engage the TLR4/MD-2 receptor complex effectively. These findings open avenues for creating simpler, more synthetically accessible Lipid A mimetics that retain potent and specific immunomodulatory functions. frontiersin.orgnih.gov

Analytical Characterization and Experimental Research Methodologies

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis in Biological Matrices

The precise identification of (R)-3-tetradecanoyloxytetradecanoic acid within complex biological samples necessitates high-resolution analytical techniques. Mass spectrometry and gas chromatography are indispensable tools for its structural confirmation and quantification.

Mass Spectrometry-Based Characterization (e.g., Laser Desorption Mass Spectrometry)

Mass spectrometry (MS) is a core technique for determining the molecular weight and structure of lipids. wikipedia.org For a non-volatile molecule like this compound, "soft" ionization techniques are required to prevent fragmentation and allow for the detection of the intact molecular ion. uni-saarland.de

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is particularly well-suited for the analysis of lipids. mdpi.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Laser irradiation of the crystals leads to the desorption and ionization of the analyte, typically as a protonated molecule [M+H]⁺. For this compound (C₂₈H₅₄O₄), the expected monoisotopic mass of the neutral molecule is approximately 454.40 Da. nih.gov Therefore, in a MALDI-MS analysis, a prominent ion peak would be expected around m/z 455.4 (for [M+H]⁺) or 477.4 (for the sodium adduct [M+Na]⁺). High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

PropertyValueSource
Molecular FormulaC₂₈H₅₄O₄ nih.gov
Average Molecular Weight454.7 g/mol nih.gov
Monoisotopic Mass454.40221020 Da nih.gov
Expected [M+H]⁺ Ion~455.4 m/zN/A
Expected [M+Na]⁺ Ion~477.4 m/zN/A

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing the fatty acid composition of complex lipids, including the Lipid A moiety from which this compound is derived. avantiresearch.comresolvemass.ca Since the intact molecule is not sufficiently volatile for GC analysis, a preparatory, multi-step process is employed. nih.gov

Standard GC-MS Workflow for Fatty Acid Analysis:

Hydrolysis: The initial step involves the chemical cleavage (hydrolysis) of ester and amide bonds within the parent lipid molecule to release the constituent fatty acids.

Derivatization: The released fatty acids, including the target this compound and its precursor (R)-3-hydroxytetradecanoic acid, are chemically modified to increase their volatility. The most common method is esterification, typically methylation, to form fatty acid methyl esters (FAMEs). nih.gov

GC Separation: The resulting mixture of volatile FAMEs is injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the capillary column's stationary phase.

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized, commonly by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, with its unique molecular ion and fragment peaks, serves as a chemical fingerprint for identification by comparison to spectral libraries. nih.govlipidmaps.org

This method allows for both the identification and quantification of the specific fatty acids that constitute a complex lipid.

In Vitro Cell-Based Assays for Immunological Assessment

Cultured Cell Line Models (e.g., Macrophage Cell Lines, Mononuclear Cells)

To evaluate the immunological potential of synthetic Lipid A analogues containing this compound, specific immune cell models are used. These cells are chosen for their expression of the TLR4 receptor complex, which recognizes Lipid A.

Macrophage Cell Lines: Murine macrophage cell lines such as J774.1 and RAW264.7 are extensively used. semanticscholar.orgnih.gov These immortalized cell lines provide a consistent and reproducible system for screening the ability of Lipid A analogues to induce an innate immune response.

Mononuclear Cells: Primary cells provide a more physiologically relevant model. Peripheral Blood Mononuclear Cells (PBMCs), isolated from human or animal blood, contain a mixture of immune cells, including monocytes (which can differentiate into macrophages) and lymphocytes. semanticscholar.org These cells are used to assess the response in a system that more closely resembles the in vivo environment. nih.gov

Cytokine Expression and Secretion Profiling

A hallmark of immune cell activation by Lipid A analogues is the production and secretion of signaling proteins called cytokines. frontiersin.org The quantification of these cytokines is a primary method for measuring the potency of a synthetic analogue.

Upon stimulation of macrophage or mononuclear cell cultures with a Lipid A analogue, supernatants are collected and analyzed. The concentration of key pro-inflammatory cytokines is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays. semanticscholar.orgnih.gov Increased expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) indicates a potent immunostimulatory response. Studies on various synthetic Lipid A analogues have demonstrated a direct correlation between their chemical structure and their ability to induce cytokine production. nih.gov

Cell LineStimulantCytokines InducedReference
J774.1 (Murine Macrophage)Synthetic Lipid A analog (DT-5461a)TNF-α, IL-1β, IL-6, GM-CSF nih.gov
RAW264.7 (Murine Macrophage)Synthetic Lipid A (GLA)TNF, IL-6, CXCL10/IP-10 semanticscholar.org
Human Monocyte-Derived MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, IL-10 bmj.com
Murine Peritoneal MacrophagesSynthetic Lipid A analogsNot specified nih.govasm.org

Lymphocyte Proliferation and Activation Assays

Beyond the initial innate response, Lipid A and its analogues can also promote an adaptive immune response by activating lymphocytes. nih.gov In vitro assays are used to measure the ability of these compounds to stimulate lymphocyte proliferation and activation.

In these assays, lymphocytes isolated from PBMCs are cultured in the presence of the synthetic Lipid A analogue. Activation can be measured in several ways:

Proliferation: The incorporation of a labeled nucleoside (like ³H-thymidine) into the DNA of dividing cells is measured, providing a quantitative index of cell proliferation.

Antibody Production: The activation of B lymphocytes can be assessed by measuring the secretion of immunoglobulins (antibodies) into the culture medium using a plaque-forming cell assay or ELISA. nih.gov

These assays demonstrate that the lipid components of LPS, including structures like this compound, are fundamentally responsible for initiating the cascade of events that leads to a full immune response. nih.govfrontiersin.org

Preclinical In Vivo Models for Immunomodulatory Efficacy

The immunomodulatory properties of this compound, a component of various synthetic lipid A analogues, have been substantiated through a range of preclinical in vivo studies. These investigations in animal models are crucial for determining the compound's potential as an adjuvant and for assessing its endotoxic profile. Murine models, in particular, have been instrumental in elucidating the biological activities of molecules containing this specific acyl chain.

Adjuvant Evaluation in Immunized Animal Cohorts

The efficacy of this compound as part of larger molecular structures has been consistently demonstrated in animal immunization studies. When incorporated into synthetic analogues of lipid A, this fatty acid moiety contributes to a significant enhancement of the immune response to co-administered antigens.

Research involving mice immunized with ovalbumin has shown that synthetic lipid A analogues containing the this compound structure exhibit potent adjuvant activity. The primary measure of this activity is the significant increase in antibody production against the ovalbumin antigen. In these studies, the adjuvant effect of these novel compounds was consistently found to be more potent than that of Nα-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), a well-established immunostimulant. Furthermore, the level of antibody production induced by these analogues was comparable to that achieved with lipid A from Salmonella minnesota Re 595, a known potent, but more toxic, adjuvant.

These findings from immunized animal cohorts underscore the crucial role of the this compound moiety in conferring strong adjuvanticity to synthetic immunostimulatory molecules.

Table 1: Adjuvant Activity of this compound-Containing Compounds in Immunized Mice

Compound Type Antigen Animal Model Key Findings Comparative Adjuvants
  • Comparable to Lipid A from Salmonella minnesota Re 595. |
  • Assessment of Endotoxic Activity and Protective Effects in Murine Models

    A critical aspect of adjuvant development is the assessment of endotoxicity, as many potent immunostimulants derived from bacterial components can induce toxic effects. The endotoxic activity of compounds incorporating this compound has been evaluated in murine models specifically designed to be sensitive to the toxic effects of lipopolysaccharides (LPS) and lipid A.

    A widely used and stringent model for this assessment is the galactosamine-loaded mouse model. In this model, mice are sensitized to the lethal effects of endotoxins. Across multiple studies, synthetic lipid A analogues that include the this compound structure have been shown to exhibit no lethal toxicity in these sensitized mice. This lack of toxicity is a significant finding, especially when contrasted with the known pyrogenic and toxic properties of natural lipid A.

    The low toxicity profile observed in these murine models suggests a dissociation of the potent adjuvant effects from the detrimental endotoxic activities. This favorable characteristic indicates that the this compound moiety, when part of these larger synthetic constructs, contributes to a safer immunostimulatory profile. These results highlight its potential for the development of effective and well-tolerated vaccine adjuvants.

    Table 2: Endotoxic Activity of this compound-Containing Compounds in Murine Models

    Compound Type Animal Model Key Finding Implication
    Lipid A Analogues Galactosamine-loaded mice No lethal toxicity observed. Favorable safety profile with low endotoxic activity.

    Exploration of Preclinical Therapeutic and Biotechnological Potential

    Development as Vaccine Adjuvants

    Analogues of (R)-3-tetradecanoyloxytetradecanoic acid, such as the synthetic lipid A mimetic CRX-527, have been extensively investigated as potential vaccine adjuvants. invivogen.comnih.gov These molecules are designed to retain the potent immunostimulatory properties of lipid A while minimizing its associated toxicity. invivogen.comnih.gov Their primary mechanism of action is the activation of TLR4, a key receptor in the innate immune system, which leads to the initiation of pro-inflammatory signaling cascades. invivogen.com

    Preclinical studies have demonstrated that these synthetic TLR4 agonists can significantly enhance vaccine efficacy. For instance, CRX-527 has been shown to be a potent adjuvant in the context of cancer vaccines. nih.gov When covalently conjugated to antigenic peptides, CRX-527 improved vaccine uptake by dendritic cells (DCs), promoted DC maturation, and enhanced T cell activation in vitro. nih.gov In vivo studies in mouse models of melanoma and HPV-related tumors revealed that this conjugate vaccine formulation led to enhanced tumor protection in both prophylactic and therapeutic settings. nih.gov This highlights the potential of this compound analogues to stimulate robust and effective anti-tumor immune responses.

    The adjuvanticity of these compounds is often characterized by their ability to skew the immune response towards a Th1-type profile, which is crucial for clearing intracellular pathogens and for anti-tumor immunity. This is evidenced by the increased production of Th1-associated cytokines like IFN-γ. biomedpress.org The development of such potent and well-defined adjuvants is a critical step forward in creating more effective molecularly defined vaccines. nih.gov

    Preclinical Adjuvant Activity of CRX-527 Conjugated to Peptide Antigens
    In Vitro Effects Improved vaccine uptake by dendritic cells (DCs)Enhanced DC maturationIncreased T cell activation
    In Vivo Effects (Mouse Models) Stimulated DC migrationPromoted functional T cell primingEnhanced prophylactic and therapeutic tumor protection
    Tumor Models B16-OVA melanomaHPV-related TC1 tumors

    Immunomodulatory Agents for Host Defense Mechanisms

    The immunomodulatory properties of this compound analogues extend beyond their role as vaccine adjuvants. They are also being explored as standalone immunostimulants to bolster host defense mechanisms against infections. invivogen.comresearchgate.net Prophylactic administration of synthetic TLR4 agonists, including aminoalkyl glucosaminide phosphates (AGPs) like CRX-524 and CRX-527, has been shown to increase resistance to various pathogens in preclinical models. researchgate.netresearchgate.net

    Studies in mice have demonstrated that pretreatment with these AGPs can confer protection against lethal challenges with bacteria such as Listeria monocytogenes and Yersinia pestis, as well as influenza virus. researchgate.netresearchgate.net This protective effect is associated with increased bacterial clearance and enhanced survival rates. researchgate.netresearchgate.net The underlying mechanism involves the activation of the innate immune system through TLR4 signaling, leading to a heightened state of readiness to combat invading pathogens. researchgate.net

    Furthermore, these synthetic lipid A mimetics have been shown to modulate the production of various cytokines and chemokines. For example, CRX-527 has been observed to influence the expression of intracellular and inflammatory cytokines in lymphoid tissues. biomedpress.org In studies with a malaria vaccine candidate, CRX-527 significantly increased the production of IFN-γ, TNF-α, and IL-4 in spleen, liver, and lymph node-derived cells, indicating a broad-spectrum activation of the immune system. biomedpress.org This capacity to stimulate a controlled yet potent immune response makes these compounds promising candidates for immunotherapy against infectious diseases. scirp.org

    Immunomodulatory Effects of CRX-527 in Preclinical Models
    Infection Models Listeria monocytogenesYersinia pestisInfluenza VirusBurkholderia pseudomallei (Melioidosis)
    Observed Protective Effects Increased survival ratesReduced bacterial burden
    Cytokine Modulation (in conjunction with BCG-MSP1C vaccine) IFN-γ: Significant increase in liver, spleen, and lymph nodesTNF-α: Significant increase in spleen, lymph nodes, and liverIL-4: Significant increase in spleen, liver, and lymph nodes

    Research into Advanced Delivery Systems for this compound Analogues

    To further enhance the therapeutic potential and minimize potential toxicities of this compound analogues, research into advanced delivery systems is underway. One promising approach is the formulation of these compounds into liposomes. nih.gov A liposomal formulation of CRX-527, termed lipo-CRX, has been developed to improve its in vivo activity and reduce inflammatory side effects. nih.gov

    Incorporating CRX-527 into lipid membranes is thought to enhance its interaction with and uptake by immune cells, while simultaneously mitigating the systemic inflammatory response that can be associated with potent TLR4 agonists. nih.gov Preclinical studies have shown that lipo-CRX effectively stimulates innate immune cells, such as γδ T cells and monocytes/macrophages, leading to enhanced bacterial killing. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for (R)-3-tetradecanoyloxytetradecanoic acid, and how can stereochemical purity be ensured?

    • Methodological Answer : The synthesis of stereospecific hydroxy fatty acid derivatives often employs the Reformatsky reaction for carbon-carbon bond formation, followed by saponification to yield the free acid. For example, enantiopure (R)-3-hydroxydecanoic acid was synthesized via this method, with chiral-phase chromatography used to confirm stereochemical purity . For this compound, a similar approach could involve esterification of (R)-3-hydroxytetradecanoic acid with tetradecanoyl chloride under controlled conditions. Post-synthesis purification using chiral stationary phases (e.g., HPLC with amylose-based columns) and validation via nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy is critical to ensure enantiomeric excess >98% .

    Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) coupling is recommended for purity assessment. Chiral-phase chromatography can resolve stereoisomers, while gas chromatography (GC) with derivatization (e.g., trimethylsilylation using MSTFA) enhances volatility for accurate retention index calculations . Structural confirmation requires tandem MS for fragmentation patterns and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify acyloxy group placement and chain length. Cross-validation with infrared (IR) spectroscopy ensures functional group integrity .

    Q. How should researchers assess the compound’s stability under experimental storage conditions?

    • Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and pH conditions. For hydroxy fatty acid derivatives, cold storage (0–6°C) in inert atmospheres (argon) minimizes oxidation, as demonstrated for similar compounds like tridecanoic acid . Quantify degradation products using LC-MS and monitor hydrolytic cleavage of the ester bond via time-resolved NMR. Establish a stability-indicating method (e.g., gradient HPLC) to track impurities over time .

    Advanced Research Questions

    Q. How can factorial design optimize experimental conditions for studying its role in lipid signaling pathways?

    • Methodological Answer : Implement a 2k^k factorial design to evaluate variables such as concentration (nM–µM), incubation time, and co-factors (e.g., calcium ions). For example, in membrane interaction studies, vary lipid bilayer composition (e.g., phosphatidylcholine vs. sphingomyelin) and measure outcomes like fluorescence anisotropy or surface plasmon resonance (SPR) binding kinetics. Use response surface methodology (RSM) to identify synergistic effects, ensuring alignment with theoretical frameworks such as lipid raft dynamics .

    Q. What strategies resolve contradictions in reported bioactivity data across studies?

    • Methodological Answer : Discrepancies often arise from differences in cell line models or assay conditions. Conduct a meta-analysis of existing data, controlling for variables like serum protein interference (e.g., using human serum albumin depletion protocols) . Reproduce key experiments under standardized conditions (e.g., ISO 17025 guidelines) and validate findings via orthogonal assays (e.g., SPR vs. isothermal titration calorimetry). Cross-reference with structural analogs (e.g., (R)-3-hydroxydecanoic acid) to isolate structure-activity relationships .

    Q. Which in vivo models are appropriate for investigating its pharmacokinetics and metabolic fate?

    • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) with cannulated lymph ducts are optimal for tracking intestinal absorption and lymphatic transport, common for acyloxy derivatives. Use stable isotope labeling (e.g., 13C^{13}\text{C}-tetradecanoic acid) and LC-MS/MS to quantify metabolites in plasma and tissues. For mechanistic studies, CRISPR-engineered knockouts (e.g., PPAR-α null mice) can elucidate receptor-mediated effects. Ethical approval and compliance with ARRIVE guidelines are mandatory for translational relevance .

    Methodological and Data Integrity Considerations

    • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and experimental protocols in repositories like Zenodo or Figshare .
    • Conflict Resolution : Use Bayesian statistics to weigh evidence from conflicting studies, incorporating priors such as molecular docking scores or in silico ADMET predictions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.